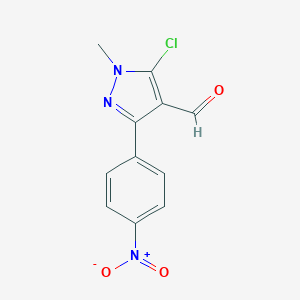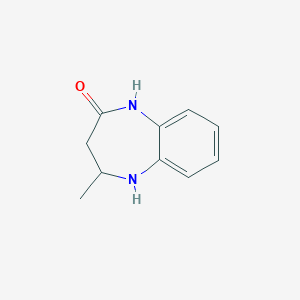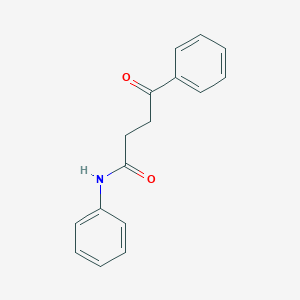
4-(2-Nitrophenoxy)but-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Nitrophenoxy)but-2-yn-1-ol is an organic compound characterized by the presence of a nitrophenoxy group attached to a butyne moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenoxy)but-2-yn-1-ol typically involves the reaction of 2-nitrophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Nitrophenoxy)but-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(2-nitrophenoxy)-2-butyne-1-one.
Reduction: Formation of 4-(2-aminophenoxy)-2-butyne-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Nitrophenoxy)but-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Nitrophenoxy)but-2-yn-1-ol depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or antiviral effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Nitrophenoxy)benzamide: Shares the nitrophenoxy group but differs in the presence of a benzamide moiety.
2-Nitrophenol: Contains the nitrophenoxy group but lacks the butyne moiety.
Propargyl alcohol: Contains the butyne moiety but lacks the nitrophenoxy group.
Uniqueness
4-(2-Nitrophenoxy)but-2-yn-1-ol is unique due to the combination of the nitrophenoxy and butyne groups, which confer distinct chemical reactivity and potential applications. This combination allows for diverse chemical modifications and the exploration of various biological activities.
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18g/mol |
Nombre IUPAC |
4-(2-nitrophenoxy)but-2-yn-1-ol |
InChI |
InChI=1S/C10H9NO4/c12-7-3-4-8-15-10-6-2-1-5-9(10)11(13)14/h1-2,5-6,12H,7-8H2 |
Clave InChI |
KANPGLBPPPMHCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC#CCO |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Trifluoroacetamido)phenyl]acetic acid](/img/structure/B514892.png)

![2,2,2-trifluoro-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B514897.png)

![Methyl 2-[1-(4-pyridazinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B514901.png)
![2-[(2-Bromo-4-methylpentanoyl)amino]benzamide](/img/structure/B514903.png)








